molecular formula C14H20N4O B2991209 1-Butan-2-yl-N-(cyanomethyl)-N-cyclopropyl-5-methylpyrazole-4-carboxamide CAS No. 2195202-62-9

1-Butan-2-yl-N-(cyanomethyl)-N-cyclopropyl-5-methylpyrazole-4-carboxamide

Cat. No. B2991209
CAS RN: 2195202-62-9
M. Wt: 260.341
InChI Key: CJQBMNPALHGFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butan-2-yl-N-(cyanomethyl)-N-cyclopropyl-5-methylpyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as BAY 41-8543 and belongs to the class of pyrazolecarboxamides. BAY 41-8543 has shown promising results in various studies and has been extensively researched for its mechanism of action and potential therapeutic applications.

Mechanism Of Action

BAY 41-8543 acts as a potent inhibitor of sGC, which is a heme-containing enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The binding of BAY 41-8543 to the heme group of sGC leads to a conformational change in the enzyme, which inhibits its activity. This inhibition leads to an increase in the levels of cGMP, which in turn leads to vasodilation and relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
BAY 41-8543 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cGMP, which leads to vasodilation and relaxation of smooth muscle cells. This effect has been shown to be beneficial in the treatment of cardiovascular diseases such as hypertension and pulmonary arterial hypertension. BAY 41-8543 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

The advantages of using BAY 41-8543 in lab experiments include its potent inhibitory effect on sGC, which allows for the study of the role of cGMP in various physiological processes. The limitations of using BAY 41-8543 in lab experiments include its high cost and the potential for off-target effects.

Future Directions

There are several future directions for the research on BAY 41-8543. One area of research is the development of more potent and selective sGC inhibitors. Another area of research is the investigation of the potential therapeutic applications of BAY 41-8543 in the treatment of various diseases such as hypertension, pulmonary arterial hypertension, and inflammatory diseases. Additionally, the use of BAY 41-8543 in combination with other drugs may also be investigated for its potential synergistic effects.

Synthesis Methods

The synthesis of BAY 41-8543 involves the reaction between 1-cyclopropyl-3-(cyanomethyl)-5-methyl-1H-pyrazole-4-carboxylic acid and 2-butanone in the presence of a base. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

BAY 41-8543 has been extensively researched for its potential therapeutic applications. It has been shown to have a potent inhibitory effect on the enzyme soluble guanylate cyclase (sGC), which is responsible for the production of cyclic guanosine monophosphate (cGMP). This inhibition leads to an increase in the levels of cGMP, which in turn leads to vasodilation and relaxation of smooth muscle cells.

properties

IUPAC Name

1-butan-2-yl-N-(cyanomethyl)-N-cyclopropyl-5-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-4-10(2)18-11(3)13(9-16-18)14(19)17(8-7-15)12-5-6-12/h9-10,12H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQBMNPALHGFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)C(=O)N(CC#N)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butan-2-yl-N-(cyanomethyl)-N-cyclopropyl-5-methylpyrazole-4-carboxamide

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